Edta disodium cupric salt

Description

Chemical Identity and Nomenclature

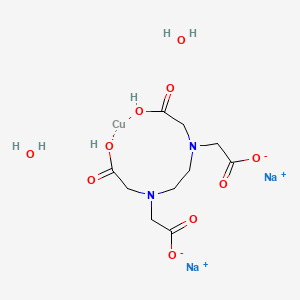

Ethylenediaminetetraacetic acid disodium cupric salt exists under multiple systematic names and synonyms that reflect its complex chemical structure and varied applications. The compound is formally known as ethylenediaminetetraacetic acid copper(II) disodium salt, with the International Union of Pure and Applied Chemistry designation as copper; disodium; 2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate. Alternative nomenclature includes disodium cupric ethylenediaminetetraacetic acid, copper disodium ethylenediaminetetraacetate, and (ethylenedinitrilo)tetraacetic acid copper(II) disodium salt.

The molecular formula of this coordination compound is represented as C₁₀H₁₂CuN₂Na₂O₈, indicating the presence of ten carbon atoms, twelve hydrogen atoms, one copper atom, two nitrogen atoms, two sodium atoms, and eight oxygen atoms. The exact molecular weight has been determined to be 397.74 grams per mole, with an exact mass of 396.968501 atomic mass units. The compound displays characteristic physical properties including a blue powder appearance at room temperature and substantial water solubility, with solubility values reaching approximately 1200 grams per liter at 20°C and 1700 grams per liter at 80°C.

The chemical structure features a copper(II) ion coordinated to ethylenediaminetetraacetic acid, which acts as a hexadentate ligand through two nitrogen atoms and four carboxylate oxygen atoms. The coordination environment creates multiple chelate rings, with the ethylenediaminetetraacetic acid backbone forming characteristic five-membered rings through nitrogen coordination and additional rings through carboxylate binding. The compound's canonical SMILES representation is C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Cu+2], which illustrates the deprotonated carboxylate groups and the ionic nature of the complex.

Historical Development and Discovery

The development of ethylenediaminetetraacetic acid disodium cupric salt is intrinsically linked to the pioneering work of Austrian chemist Ferdinand Münz, who first synthesized ethylenediaminetetraacetic acid in 1935 while working at IG Farben. Münz's initial motivation was to create a citric acid substitute that would reduce Germany's dependence on imported chemicals, particularly for applications in textile dyeing where calcium ion removal from water was crucial for process improvement. His synthetic approach involved the reaction of hot ethylenediamine with monochloroacetic acid and sodium hydroxide, though this early method produced material contaminated with sodium chloride.

The historical context surrounding Münz's work is particularly significant given the political climate of 1930s Germany. Despite his Jewish origins, which led to his internment in Buchenwald concentration camp from November 25 to December 1, 1938, Münz managed to survive the Nazi era, possibly due to his valuable chemical expertise. His synthesis represented a breakthrough in coordination chemistry, as he recognized that polyaminopolycarboxylic acids would demonstrate superior chelating properties compared to simple carboxylic acids like citric acid.

The transition from ethylenediaminetetraacetic acid to its metal complexes, including the copper disodium salt, occurred during the 1940s as researchers began exploring the biological and analytical applications of these chelating agents. The development of coordination chemistry theory by Alfred Werner in the early 1900s provided the theoretical foundation for understanding metal-ligand interactions, which proved essential for the practical application of ethylenediaminetetraacetic acid complexes. By the 1950s, systematic studies of ethylenediaminetetraacetic acid metal complexes, including copper salts, were being conducted at institutions such as Georgetown University, where Dr. Martin Rubin investigated the biological effects of these compounds.

Role in Coordination Chemistry

Ethylenediaminetetraacetic acid disodium cupric salt serves as a paradigmatic example of coordination chemistry principles, particularly demonstrating the formation of stable metal-ligand complexes through multiple coordination bonds. The copper(II) center in this compound typically adopts coordination geometries that range from distorted square-pyramidal to octahedral, depending on the specific coordination environment and crystal packing factors. The ethylenediaminetetraacetic acid ligand functions as a hexadentate chelator, coordinating through two nitrogen atoms from the ethylenediamine backbone and four oxygen atoms from the carboxylate groups.

The coordination behavior of copper(II) in this system is significantly influenced by the Jahn-Teller effect, which arises from the d⁹ electronic configuration of the copper ion. This electronic distortion leads to preferential coordination geometries where the copper center adopts tetragonally elongated octahedral or distorted square-pyramidal arrangements. Crystallographic studies have revealed that the copper-oxygen bond distances in the equatorial plane typically range from 1.943 to 2.039 Ångströms, while axial positions may show significantly longer bond distances due to Jahn-Teller elongation.

The stability of the copper-ethylenediaminetetraacetic acid complex can be attributed to the chelate effect, where the formation of multiple chelate rings significantly enhances thermodynamic stability compared to complexes with monodentate ligands. The compound forms characteristic five-membered chelate rings through the ethylenediamine backbone and additional rings through carboxylate coordination, creating a highly stable coordination environment. Research has demonstrated that the logarithmic stability constant for copper(II)-ethylenediaminetetraacetic acid complexes is among the highest for transition metal-ethylenediaminetetraacetic acid systems, reflecting the particularly favorable coordination chemistry between copper(II) and this multidentate ligand.

The coordination geometry analysis reveals important structural features that distinguish this compound from other copper complexes. Bond valence analysis and crystallographic data indicate that the copper centers consistently adopt coordination numbers of five or six, with the specific geometry depending on the presence of additional coordinating species such as water molecules or counter-ions. The tetragonality parameter, defined as the ratio of average equatorial to axial bond lengths, typically falls within the range of 0.8±0.02, confirming the tetragonal distortion expected for copper(II) complexes.

Properties

IUPAC Name |

copper;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Cu.2Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;2*1H2/q;+2;2*+1;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCPDISEHGHPOI-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Na+].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16CuN2Na2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051420 | |

| Record name | Ethylenediaminetetraacetic acid disodium copper (II) salt, dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61916-40-3 | |

| Record name | Ethylenediaminetetraacetic acid disodium copper (II) salt, dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Key Steps

Hydroxyacetonitrile Method (Preferred Industrial Route)

This method involves the reaction of ethylene diamine derivatives with sodium hydroxide and hydroxyacetonitrile under controlled heating and pH conditions. The process includes the following key steps:- Mixing quadrol (N,N-bis(2-hydroxyethyl)ethylenediamine) and sodium hydroxide, heating the mixture.

- Gradual dropwise addition of hydroxyacetonitrile over approximately 5 hours at 60–130°C, followed by continued reaction until ammonia evolution ceases.

- Addition of hydrogen peroxide to complete the reaction.

- Adjustment of pH to 5–6 with ethylenediaminetetraacetic acid (EDTA) or oxalic acid tetraacetyl.

- Decolorization with activated carbon.

- Further pH adjustment to 3.5–4.5 by adding more EDTA.

- Concentration, crystallization, separation, and drying to obtain high-purity EDTA disodium salt.

Chloroacetic Acid Method

Another classical approach involves reacting ethylenediamine with chloroacetic acid to form N-(2-carboxyethyl)ethylenediamine intermediate, followed by neutralization with sodium hydroxide to yield the disodium salt. This route is often used in laboratory-scale synthesis but is less cost-effective industrially.

Reaction Conditions and Ratios

| Parameter | Value/Range |

|---|---|

| Quadrol to Hydroxyacetonitrile molar ratio | 1 : 3.8 to 5.2 |

| Quadrol to Sodium Hydroxide molar ratio | 1 : 4 to 6.0 |

| Reaction temperature during hydroxyacetonitrile addition | 60–130°C |

| pH after initial EDTA addition | 5.0–6.0 |

| pH after second EDTA addition | 3.5–4.5 |

| Reaction time for hydroxyacetonitrile addition | ~5 hours |

| Yield (based on sodium hydroxide) | 60–62.6% |

| Purity of final EDTA disodium salt | ~99.3–99.5% |

Representative Experimental Data

| Embodiment | Hydroxyacetonitrile (g) | Final Product Yield (g) | Purity (%) | Yield (%) (NaOH basis) |

|---|---|---|---|---|

| 1 | 163 | 147.5 | 99.3 | 60.5 |

| 2 | 187.5 | 151 | 99.4 | 62 |

| 3 | 187.5 (with slow heating) | 152.3 | 99.5 | 62.6 |

These data indicate that precise control of hydroxyacetonitrile addition and temperature significantly influences yield and purity.

Preparation of Edta Disodium Cupric Salt (EDTA Copper Disodium Salt)

Once the EDTA disodium salt is prepared, it is complexed with copper ions to form the this compound.

Complexation Reaction

- The preparation generally involves reacting EDTA disodium salt with a suitable copper salt, such as copper sulfate or basic copper carbonate, under neutral or weakly alkaline conditions.

- The reaction typically requires elevated temperatures to ensure complete complexation.

- The copper ion coordinates with the four carboxylate groups and two amine groups of EDTA, forming a stable chelate complex.

Typical Procedure

- Dissolve EDTA disodium salt in water to form an alkaline solution.

- Add copper salt slowly under stirring, maintaining pH near neutral to slightly alkaline (pH ~7–8).

- Heat the mixture to promote complex formation.

- Upon completion, the solution is cooled, and the complex may be isolated by crystallization or used directly in solution form.

Chemical Equation

$$

\text{EDTA}^{4-} + \text{Cu}^{2+} + 2 \text{Na}^+ \rightarrow \text{EDTA-CuNa}_2

$$

This represents the formation of the disodium copper complex of EDTA.

Analytical and Quality Considerations

- The purity of the EDTA disodium salt precursor directly affects the quality of the final copper complex.

- Decolorization with activated carbon during EDTA salt preparation removes impurities that could affect complex stability.

- The final EDTA copper disodium salt is characterized by its high stability, low biodegradability, and a chemical oxygen demand (COD) of approximately 560 mg/g, indicating environmental persistence.

Summary Table of Preparation Steps

| Step | Process Description | Conditions/Notes |

|---|---|---|

| 1 | Synthesis of EDTA disodium salt via hydroxyacetonitrile method | Quadrol + NaOH + hydroxyacetonitrile, 60–130°C, 5 hr addition |

| 2 | pH adjustment and decolorization | pH 5–6 then 3.5–4.5, activated carbon treatment |

| 3 | Crystallization and drying of EDTA disodium salt | Concentration and separation |

| 4 | Complexation with copper salt | Neutral to weak alkaline pH, heating |

| 5 | Isolation of this compound | Crystallization or solution use |

Chemical Reactions Analysis

Complexation Reactions

EDTA disodium cupric salt demonstrates exceptional metal-chelating properties due to the EDTA ligand’s six donor atoms (four carboxylate oxygens and two amine nitrogens). The primary reaction involves the displacement of labile ligands or ions by EDTA to form stable complexes:

Key Data:

-

Stability constant (log K) for Cu-EDTA: 18.8 (at 25°C, ionic strength 0.1 M) .

-

Reaction stoichiometry: 1:1 molar ratio between Cu²⁺ and EDTA .

-

pH dependence: Optimal complexation occurs in neutral to slightly alkaline conditions (pH 6–8) .

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Stability constant | log K = 18.8 | 25°C, ionic strength 0.1 M | |

| Solubility in water | ~100 g/L | 25°C | |

| Reaction enthalpy | ΔH = −210 kJ/mol | Estimated from EDTA chelation |

Redox Reactions

While this compound itself is not redox-active, its copper center can participate in electron-transfer reactions under specific conditions:

-

Oxidation by strong oxidizers : Incompatible with peroxides or hypochlorites, leading to decomposition and potential gas evolution (e.g., Cl₂) .

-

Reduction in biological systems : Copper may catalyze Fenton-like reactions, generating reactive oxygen species (ROS) .

Example Reaction with H₂O₂:

Acid-Base Behavior

The EDTA ligand undergoes pH-dependent protonation, affecting its chelation efficiency:

-

Below pH 6: Protonation of carboxylate groups reduces binding capacity.

Protonation States:

| pH Range | Dominant EDTA Form | Cu-EDTA Stability |

|---|---|---|

| 2–4 | H₄EDTA | Low |

| 6–8 | H₂EDTA²⁻ | High |

| >10 | EDTA⁴⁻ | Moderate |

Reactivity with Metals and Salts

This compound reacts competitively with other metal ions, displacing copper from the complex:

Metal Displacement Series (Stability Order):

Fe³⁺ > Cu²⁺ > Zn²⁺ > Ca²⁺ > Mg²⁺ .

Hazard Note: Contact with aluminum or galvanized metals produces flammable hydrogen gas :

Decomposition Pathways

Scientific Research Applications

Medical Applications

Chelation Therapy for Heavy Metal Toxicity

EDTA disodium cupric salt is primarily recognized for its role in chelation therapy, particularly in treating heavy metal poisoning. It effectively binds to toxic metals such as lead, mercury, and cadmium, facilitating their excretion from the body. A notable application is in the treatment of lead poisoning, where EDTA is administered intravenously or intramuscularly to enhance lead excretion through urine .

Cardiovascular Health

Recent studies have explored the potential of EDTA in managing cardiovascular diseases. While its efficacy in reducing atherosclerosis remains debated, some clinical trials have suggested that chelation therapy may reduce cardiovascular events in patients with a history of myocardial infarction . A significant trial involving 1,708 patients assessed the impact of EDTA on cardiovascular outcomes, although results indicated mixed efficacy compared to placebo .

Neuroprotective Effects

Research indicates that EDTA may have neuroprotective properties by mitigating neurotoxicity caused by heavy metals. By chelating harmful metal ions, EDTA could potentially reduce inflammation and oxidative stress associated with neurodegenerative diseases . This application is particularly relevant given the rising incidence of conditions like Alzheimer's disease linked to heavy metal exposure.

Industrial Applications

Food Preservation

In the food industry, this compound serves as a preservative by sequestering trace metals that catalyze oxidative reactions. This property helps maintain the stability and quality of food products by preventing rancidity and flavor changes . Regulatory bodies such as the FDA have established permissible levels for its use in food products.

Cosmetics and Personal Care Products

EDTA is widely utilized in cosmetic formulations to enhance product stability and efficacy. Its ability to bind metal ions helps prevent degradation of active ingredients in creams, lotions, and shampoos. Studies show that EDTA is included in over 4,000 cosmetic formulations due to its effectiveness in improving product longevity and safety .

Environmental Applications

Water Treatment

This compound has been investigated for its role in water treatment processes. Its chelating properties can aid in removing heavy metals from contaminated water sources. Research indicates that it can effectively reduce metal concentrations in wastewater, making it a valuable tool for environmental remediation efforts .

Agricultural Uses

In agriculture, EDTA is employed to improve nutrient availability in soils by chelating essential micronutrients like iron and manganese. This application enhances plant growth and yield while preventing nutrient deficiencies caused by soil interactions .

Table 1: Summary of Applications of this compound

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Medical | Chelation therapy for heavy metal toxicity | Facilitates excretion of toxic metals |

| Cardiovascular health | Potential reduction in cardiovascular events | |

| Neuroprotection | Mitigates neurotoxicity from heavy metals | |

| Industrial | Food preservation | Prevents rancidity and maintains quality |

| Cosmetics | Enhances stability of formulations | |

| Environmental | Water treatment | Reduces heavy metal concentrations |

| Agricultural use | Improves nutrient availability |

Case Study: Chelation Therapy Efficacy

A double-blind trial involving 1,708 patients aimed to assess the efficacy of EDTA chelation therapy on cardiovascular health. Participants were randomized to receive either EDTA or placebo infusions over several months. Results indicated no significant difference in major cardiovascular events between groups, highlighting the need for further research into optimal dosing and patient selection criteria .

Mechanism of Action

The mechanism of action of Edta disodium cupric salt involves the chelation of metal ions. The EDTA molecule has multiple binding sites that can coordinate with metal ions, forming a stable ring-like structure known as a chelate. This chelation process effectively sequesters metal ions, preventing them from participating in unwanted chemical reactions. The chelated metal ions are then excreted from the body or removed from solutions through filtration .

Comparison with Similar Compounds

Comparison with Similar EDTA Salts

Disodium EDTA (EDTA-Na₂)

- Structure : C₁₀H₁₄N₂Na₂O₈ (MW 336.2 g/mol), with two sodium ions and a free EDTA ligand .

- Chelation : Broad-spectrum chelator for Fe²⁺, Cu²⁺, and other metals. In antioxidant assays, it exhibits superior ferrous ion chelation compared to synthetic analogs but similar cupric ion binding .

- pH : 4.0–5.5, making it suitable for acidic environments like wound care and soil remediation (84% Cu removal at 0.005 mol/L) .

- Applications : Laboratory controls, metal detoxification, and preservatives .

Tetrasodium EDTA

- Structure : C₁₀H₁₄N₂Na₄O₈ (MW 380.1 g/mol), with four sodium ions .

- Chelation : Effective in alkaline conditions (pH 10–11), ideal for cleaning agents and high-pH formulations .

- Applications : Industrial descaling, cosmetics, and water treatment.

Calcium Disodium EDTA

- Structure : C₁₀H₁₂CaN₂Na₂O₈·xH₂O (MW 374.27 g/mol), with calcium and sodium ions .

- Chelation: Binds heavy metals (e.g., lead) while sparing endogenous calcium, critical for medical detoxification .

- Applications : Treating metal poisoning, food preservation.

Magnesium Disodium EDTA

- Structure : Contains magnesium instead of calcium or copper.

- Chelation : Stabilizes magnesium in supplements and buffers.

Detailed Comparative Analysis

Chelation Efficiency and Specificity

pH and Solubility

| Compound | pH Range | Solubility in Water |

|---|---|---|

| EDTA Disodium Cupric | Not specified | Moderate (depends on Cu²⁺) |

| Disodium EDTA | 4.0–5.5 | High (1,030 g/L at 20°C) |

| Tetrasodium EDTA | 10–11 | High in alkaline conditions |

Research Findings and Data Tables

Table 1: Physicochemical Comparison

| Property | EDTA Disodium Cupric | Disodium EDTA | Tetrasodium EDTA |

|---|---|---|---|

| Molecular Weight | 397.74 g/mol | 336.2 g/mol | 380.1 g/mol |

| pH Range | Not reported | 4.0–5.5 | 10–11 |

| Primary Application | Cu stabilization | Metal removal | High-pH cleaning |

Table 2: Chelation Performance

| Compound | Fe²⁺ Chelation (vs EDTA-Na₂) | Cu²⁺ Chelation (vs EDTA-Na₂) |

|---|---|---|

| EDTA Disodium Cupric | N/A (pre-chelated) | Similar |

| Synthetic Analog (7b) | 40% lower | 95% similar |

Biological Activity

Ethylenediaminetetraacetic acid (EDTA) disodium cupric salt is a chelating agent that forms stable complexes with metal ions, particularly copper. This compound has garnered attention for its diverse biological activities, including its use in chelation therapy, its effects on microbial growth, and its potential implications in various medical and environmental applications. This article reviews the biological activity of EDTA disodium cupric salt, drawing upon diverse research findings and case studies.

This compound, with the chemical formula , is a coordination compound formed between EDTA and copper ions. Its structure allows it to bind to divalent and trivalent metal ions, which plays a crucial role in its biological activities.

1. Chelation Therapy

Chelation therapy using EDTA has been utilized for over 50 years to treat conditions such as lead poisoning and atherosclerosis. A notable study investigated the efficacy of disodium EDTA in reducing cardiovascular events among patients with a history of myocardial infarction. The trial involved 1,708 patients and assessed outcomes such as total mortality and recurrent myocardial infarction. Although the results suggested some potential benefits, the overall efficacy remains debated due to mixed findings across studies .

2. Microbial Growth Inhibition

Research has shown that disodium EDTA can inhibit the growth of certain bacteria, particularly in urinary tract infections. A study demonstrated that disodium EDTA retarded the activity of urease produced by Proteus mirabilis, thereby decreasing struvite crystal formation—a common cause of urinary stones. The presence of disodium EDTA increased the induction time for crystal growth and reduced overall growth efficiency .

3. Toxicological Studies

Toxicological assessments have indicated that disodium EDTA exhibits low acute toxicity in laboratory animals. Long-term studies involving rats fed with varying concentrations of disodium EDTA showed no significant adverse effects on weight gain or general health at doses up to 0.5% when adequate minerals were present in their diet. However, higher concentrations (1%) without sufficient mineral intake led to abnormal symptoms .

Case Study 1: Chelation Therapy for Atherosclerosis

A double-blind, placebo-controlled trial evaluated the impact of a chelation regimen containing disodium EDTA on cardiovascular health in post-myocardial infarction patients. The study monitored multiple endpoints including mortality and major cardiovascular events over several years. Despite extensive follow-up, the results did not conclusively support the efficacy of EDTA in improving cardiovascular outcomes compared to placebo .

Case Study 2: Inhibition of Urease Activity

In an experimental setup simulating urinary stone formation, the addition of disodium EDTA was found to significantly inhibit urease activity from P. mirabilis. The study concluded that this inhibition could potentially reduce the risk of struvite stone formation in patients predisposed to urinary tract infections .

Data Table: Summary of Biological Effects

Q & A

Basic: What are the standard synthesis protocols for EDTA disodium cupric salt, and how do reaction conditions influence product purity?

Methodological Answer:

this compound is synthesized via chelation of ethylenediaminetetraacetic acid (EDTA) with copper ions under controlled pH. A common method involves reacting EDTA disodium salt with copper sulfate (CuSO₄) in aqueous solution at pH 4–6, followed by crystallization . Key factors include:

- pH Control : Maintain pH 4–6 to stabilize the Cu²⁺-EDTA complex and prevent precipitation of copper hydroxides.

- Temperature : Room temperature (20–25°C) minimizes side reactions.

- Stoichiometry : A 1:1 molar ratio of EDTA:Cu²⁺ ensures complete chelation.

Post-synthesis, purity is verified via ICP-MS for residual metal ions and FTIR to confirm ligand coordination .

Advanced: How can factorial experimental designs optimize this compound’s chelation efficiency in complex matrices?

Methodological Answer:

A 3² factorial design (e.g., varying chelation time and pH) can identify optimal conditions for metal binding in heterogeneous systems. For example:

- Variables : pH (4, 6, 8), temperature (25°C, 40°C, 60°C).

- Response Metrics : Chelation efficiency (measured via UV-Vis at λ=732 nm for Cu²⁺) and stability constants (determined by potentiometric titration).

Data analysis using ANOVA reveals interactions between variables, enabling precision in scaling up for environmental or biochemical applications .

Basic: What spectroscopic and titrimetric methods are used to quantify this compound’s metal-chelating capacity?

Methodological Answer:

- UV-Vis Spectroscopy : Measures absorbance of the Cu²⁺-EDTA complex at λ=732 nm, with calibration against standard CuSO₄ solutions .

- Potentiometric Titration : Determines stability constants (log K) using a Cu²⁺-selective electrode to track free metal ions during EDTA titration .

- Competitive Chelation Assays : Compare against reference agents (e.g., EDTA-Na₂) in CUPRAC (cupric reducing antioxidant capacity) assays to assess relative efficacy .

Advanced: How can researchers resolve contradictions in reported chelation data for ferrous vs. cupric ions?

Methodological Answer:

Discrepancies arise from:

- pH Dependency : Ferrous ions (Fe²⁺) require lower pH (3–4) for stable chelation, while Cu²⁺ binds optimally at pH 4–6 .

- Redox Interference : Fe²⁺ oxidizes to Fe³⁺ in aerobic conditions, altering chelation kinetics. Use argon-purged solutions for Fe²⁺ studies.

- Competing Ligands : Presence of phosphates or carbonates in buffers can compete with EDTA. Standardize buffer systems across experiments .

Basic: What are the solubility considerations when preparing this compound for aqueous experimental systems?

Methodological Answer:

The salt exhibits high water solubility (680 g/L at 0°C), but precipitation can occur in:

- High Ionic Strength Solutions : Add this compound before other salts to avoid competition (e.g., Ca²⁺, Mg²⁺).

- Low pH (<3) : Protonation of EDTA carboxyl groups reduces chelation capacity. Adjust pH to 4–6 post-dissolution .

For organic solvents, dimethyl sulfoxide (DMSO) is compatible at <10% v/v to prevent ligand degradation .

Advanced: What methodologies assess this compound’s bioabsorption and toxicity in in vitro models?

Methodological Answer:

- GI Tract Absorption : Use Caco-2 cell monolayers to simulate intestinal uptake, with ICP-MS quantifying intracellular Cu²⁺ accumulation .

- Cytotoxicity : MTT assays evaluate cell viability, with EC₅₀ values compared to reference chelators (e.g., EDTA-Na₂).

- Metal Displacement Studies : Incubate with physiologically relevant metals (e.g., Zn²⁺, Fe³⁺) to assess competitive binding using SEC-ICP-MS .

Basic: How does this compound’s stability constant (log K) compare to other EDTA-metal complexes, and what are the implications for experimental design?

Methodological Answer:

The log K for Cu²⁺-EDTA is ~18.8, significantly higher than for Fe²⁺ (14.3) or Ca²⁺ (10.7), making it preferential in multi-metal systems . Implications include:

- Selective Chelation : In environmental samples, pre-treatment with this compound selectively removes Cu²⁺ before analyzing other metals.

- Interference Mitigation : In biological assays, use masking agents (e.g., CN⁻ for Fe³⁺) to isolate Cu²⁺-EDTA interactions .

Advanced: What computational approaches predict this compound’s behavior in novel catalytic or antioxidant systems?

Methodological Answer:

- DFT Calculations : Model ligand-metal charge transfer (LMCT) to predict redox activity in antioxidant applications .

- Molecular Dynamics (MD) : Simulate interactions with biomacromolecules (e.g., proteins) to assess catalytic inhibition or metal scavenging .

- QSAR Models : Correlate structural descriptors (e.g., HOMO-LUMO gap) with chelation efficacy to guide synthetic modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.